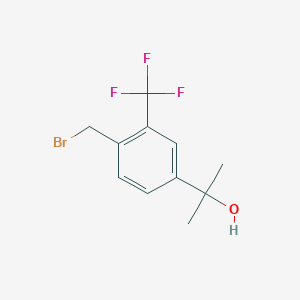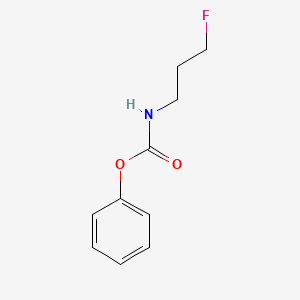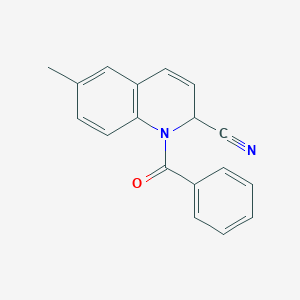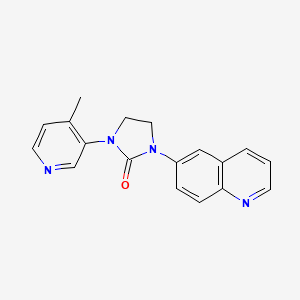
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one
概要
説明
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is a complex organic compound that features a unique structure combining a pyridine ring, a quinoline ring, and an imidazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one typically involves multi-step organic reactionsThe final step involves the cyclization to form the imidazolidinone ring under specific conditions, such as the use of a base like potassium carbonate in a polar solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the coupling reactions efficiently .
化学反応の分析
Types of Reactions: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolidinone ring to an imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Alkylated pyridine derivatives.
科学的研究の応用
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling and cancer progression .
類似化合物との比較
1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidine: Similar structure but lacks the carbonyl group in the imidazolidinone ring.
4-Hydroxy-2-quinolones: Share the quinoline core but differ in the functional groups attached to the ring.
Uniqueness: 1-(4-Methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties.
特性
分子式 |
C18H16N4O |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
1-(4-methylpyridin-3-yl)-3-quinolin-6-ylimidazolidin-2-one |
InChI |
InChI=1S/C18H16N4O/c1-13-6-8-19-12-17(13)22-10-9-21(18(22)23)15-4-5-16-14(11-15)3-2-7-20-16/h2-8,11-12H,9-10H2,1H3 |
InChIキー |
NEFVVCHUAQFFEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)N=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

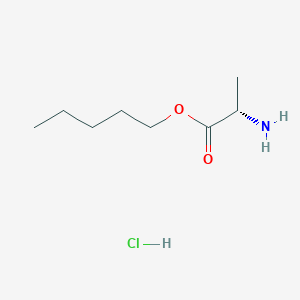
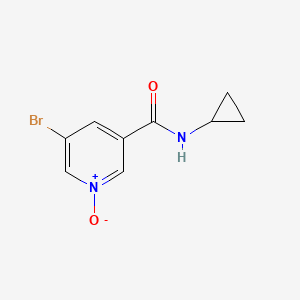
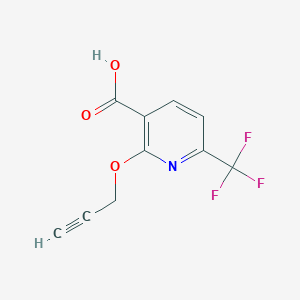
![Tert-butyl n-[4-(n-hydroxycarbamimidoyl)oxan-4-yl]carbamate](/img/structure/B8327718.png)
![4-{[(Benzyloxy)carbonyl]oxy}benzoic acid](/img/structure/B8327725.png)
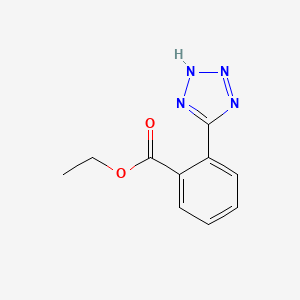
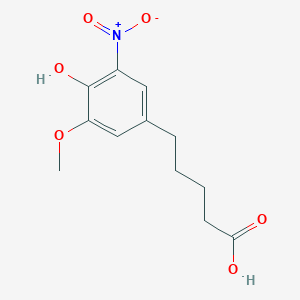
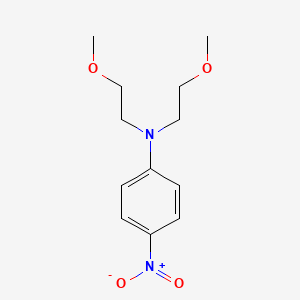
![4,4,5,5-Tetramethyl-2-[7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,10-dihydro-phenanthren-2-yl]-[1,3,2]dioxaborolane](/img/structure/B8327752.png)
